2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
“2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine” is a chemical compound with the empirical formula C10H12N2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 208.21 . Its SMILES string isCC1(C)CNC2=CC(N+=O)=CC=C2O1
, which provides a textual representation of its molecular structure.
Scientific Research Applications
Antihypertensive Activity
A study investigated novel derivatives, including 2,2-dimethyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine, for their antihypertensive activity. This research highlighted the compound's potential in lowering blood pressure, comparing it to known antihypertensives like hydralazine and nifedipine (Evans et al., 1983).
Pharmacological Effects
Another study synthesized and evaluated N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides. These compounds were tested for their effects on rat uterus, aortic rings, and pancreatic β-cells. Some derivatives exhibited strong myorelaxant activity, suggesting their potential in targeting specific muscle tissues (Khelili et al., 2012).
Anti-inflammatory Activity
Research on the oxidation of certain 2H-1,4-benzothiazine derivatives, including those structurally related to this compound, revealed anti-inflammatory properties. This highlights its potential in developing anti-inflammatory drugs (Turk et al., 1977).
Antimicrobial Applications
A series of novel 1,4-benzothiazine derivatives demonstrated antimicrobial properties. While not directly using this compound, this research shows the broader antimicrobial potential of benzothiazine compounds (Dabholkar & Gavande, 2016).
Synthesis and Combinatorial Chemistry
An extensive study on the liquid-phase parallel synthesis of combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines explored the versatile chemical synthesis routes. These methodologies provide insights into the efficient synthesis of related compounds, including this compound (Trifilenkov et al., 2006).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety pictogram GHS06 (Skull and Crossbones) is associated with it, indicating it can be fatal or cause serious health hazards . Precautionary statements include P301 + P310, which advise to call a poison center or doctor if swallowed .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures, such as cromakalim, have been shown to exert their effects through cell membrane hyperpolarization and affinity towards potassium channels .
Biochemical Pathways
The change from the spiropyran (sp) form to the merocyanine (mc) form upon uv-light exposure has been observed , which suggests that it may be involved in photoresponsive biochemical pathways.
Result of Action
The photoisomerization from the sp to mc form suggests that it may have potential applications in optical data storage .
Action Environment
The action of this compound can be influenced by environmental factors such as light exposure. For instance, the transition from the SP to MC form is triggered by UV-light exposure . Furthermore, it is recommended to store this compound in a dark place at room temperature , indicating that light and temperature can affect its stability.
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3,4-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-5-7(12(13)14)3-4-9(8)15-10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEANMCVKSTVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(S1)C=CC(=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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